![molecular formula C20H22ClF3N4O2S B2744800 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-61-1](/img/structure/B2744800.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usually, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. The description may also include its uses or applications.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the steps involved in the synthesis.Molecular Structure Analysis
This involves the study of the structure of the molecule. It includes the arrangement of atoms, the type of bonds between the atoms, and the shape of the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and others.Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Imaging Applications
- Radiosynthesis of [18F]PBR111 : A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a compound designed for imaging the translocator protein (18 kDa) with PET, highlighting the use of similar compounds in imaging and diagnostic applications (Dollé, F. et al., 2008).
Antimicrobial Activity
- Synthesis and Anti Microbial Activity of Novel Heterocyclic Compounds : A study by Nunna et al. (2014) explores the antimicrobial activity of novel heterocyclic compounds, emphasizing the importance of such structures in developing new antimicrobial agents (Nunna, R. et al., 2014).
Herbicidal Activities
- Synthesis and Herbicidal Activities of N-substituted Compounds : Research by Fu-b (2014) on the synthesis of a novel compound with potential herbicidal activity demonstrates the application of structurally complex acetamides in agriculture (Fu-b, L., 2014).
Anticancer and Anti-inflammatory Agents
- Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlights the potential therapeutic applications of these compounds (Abu‐Hashem, A. et al., 2020).
Synthesis and Application in Organic Chemistry
- Synthesis of 1-Alkyl-5-Phenyl-4(1H)Pyrimidinones : Beck and Gajewski (1976) describe the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones, showcasing the chemical reactions and transformations applicable to similar compounds (Beck, J. R. & Gajewski, R., 1976).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.
Zukünftige Richtungen
This involves the study of the potential future applications of the compound and the research directions that can be pursued.
Please note that the availability of this information depends on how much research has been done on the compound. For a comprehensive analysis, you may need to refer to scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. Always ensure to handle chemicals with appropriate safety measures and under expert guidance.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2S/c1-27(2)8-9-28-16-5-3-4-13(16)18(26-19(28)30)31-11-17(29)25-15-10-12(20(22,23)24)6-7-14(15)21/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUOWUUXXFYWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)
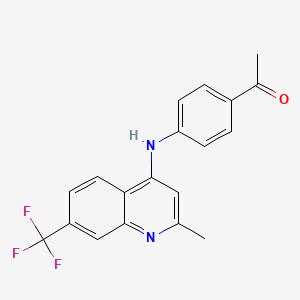
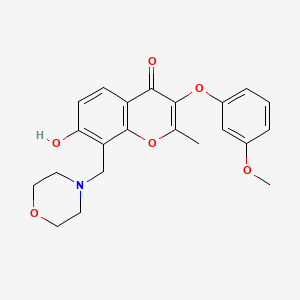
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
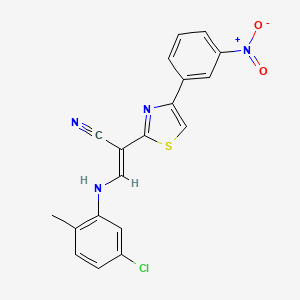
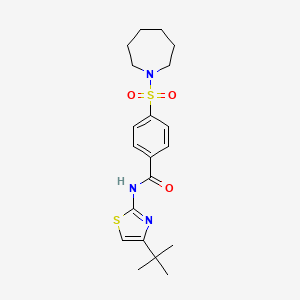
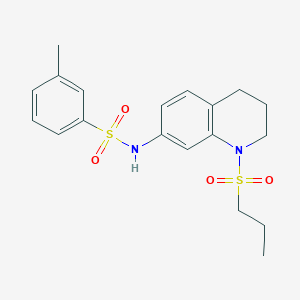
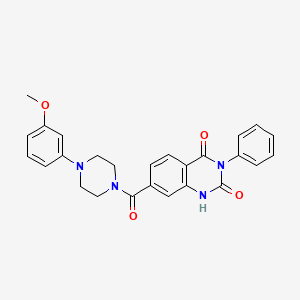
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
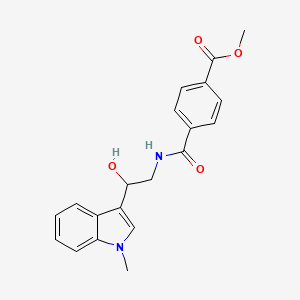
![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)